Magnesium di-tert-butoxide

Overview

Description

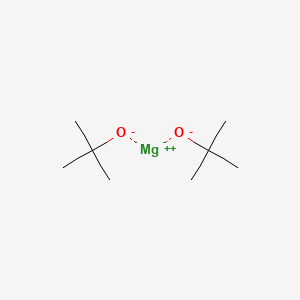

Magnesium di-tert-butoxide, also known as Magnesium tert-butoxide, is a compound with the linear formula (CH3)3COMgOC(CH3)3 . It is used as a pharmaceutical intermediate and in deprotonation reactions for organic syntheses .

Synthesis Analysis

The compound can be synthesized by reacting diethylmagnesium with tert-butanol in dry hexanes for 24 hours. The solvent is then removed in vacuo to give a white powder .Molecular Structure Analysis

The molecular weight of Magnesium di-tert-butoxide is 170.53 . The compound occurs as a dimer with a folded CMg (μ-C)2MgC skeleton in the solid state and solution .Chemical Reactions Analysis

Magnesium di-tert-butoxide is used in deprotonation reactions for organic syntheses . It has been shown to transform at ambient temperature to a spiro-type, tetranuclear magnesium alkylperoxide .Physical And Chemical Properties Analysis

Magnesium di-tert-butoxide is a white to gray powder . It has a flash point of 11.7 °C and a boiling point of 84.6 °C at 760 mmHg .Scientific Research Applications

Nanoparticle Synthesis : Magnesium di-tert-butoxide has been used in the synthesis of magnesium aluminate (MgAl2O4) nanoparticles through thermal decomposition in a furnace aerosol reactor. This process allows for the creation of amorphous and crystalline MgAl2O4 structures with controlled particle sizes (Park et al., 2006).

Chemical Studies and Catalyst Development : Research has been conducted to understand the multifaceted chemistry of magnesium alkylperoxides, including magnesium tert-butylperoxide. These studies highlight the potential for new catalytic activities and transformations, significantly contributing to the field of s-block element chemistry (Pietrzak et al., 2021).

Material Synthesis : Magnesium di-tert-butoxide has been instrumental in synthesizing materials like [tri(tert-butoxy)silyl]methylmagnesium chloride, showcasing its versatility in creating new chemical compounds (Bykova et al., 2012).

Layered Double Hydroxide (LDH) Production : It aids in synthesizing ethylene glycol intercalated magnesium-aluminum LDH, demonstrating its utility in material science and engineering (Wang et al., 2014).

Polymerization Processes : This compound is used in the efficient catalysis of ring-opening polymerization processes, particularly in the production of polymers with specific properties (Shueh et al., 2004).

Development of Amidinate Complexes : Research into amidinate complexes of magnesium, which could have applications in chemical vapor deposition processes, has utilized magnesium di-tert-butoxide (Sadique et al., 2001).

Mechanism of Action

Safety and Hazards

Future Directions

Research on Magnesium di-tert-butoxide is ongoing, with recent studies focusing on its use in the formation of a stable solid electrolyte interphase on Mg anodes . The market for Magnesium di-tert-butoxide is also expected to grow, with potential growth opportunities and trends being examined for the period from 2023 to 2030 .

properties

IUPAC Name |

magnesium;2-methylpropan-2-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H9O.Mg/c2*1-4(2,3)5;/h2*1-3H3;/q2*-1;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTKCPZYOLXPARI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[O-].CC(C)(C)[O-].[Mg+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18MgO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2R,7S,8R)-2,6,6,9-tetramethyltricyclo[5.4.0.02,8]undec-9-ene](/img/structure/B7802243.png)

![1-bromo-2-[(E)-2-nitroethenyl]benzene](/img/structure/B7802271.png)